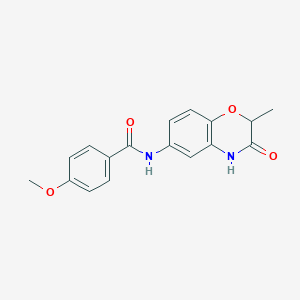
4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
Vue d'ensemble
Description
4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoxazine, which is a heterocyclic compound that contains a benzene ring fused with an oxazine ring. The synthesis of this compound involves several steps, which will be discussed in detail below. The mechanism of action, biochemical and physiological effects, advantages, and limitations of using this compound in lab experiments will also be discussed. Finally, future directions for research on this compound will be outlined.
Applications De Recherche Scientifique
Antimicrobial Properties
Flavonoids, including extended flavonoids, exhibit antimicrobial activity. Researchers have explored their potential as natural antimicrobial agents against bacteria, fungi, and viruses. The specific mechanisms involve disrupting microbial cell membranes, inhibiting enzymes, and interfering with nucleic acid synthesis. Investigating the antimicrobial effects of 4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide could provide valuable insights for drug development .
Antiviral Activity
Flavonoids have been studied for their antiviral properties. They can inhibit viral entry, replication, and assembly. By targeting key viral proteins or host cell factors, flavonoids may offer potential therapeutic options against various viruses. Research on the antiviral effects of this compound could contribute to the development of novel antiviral drugs .
Antihypertensive Effects
Certain flavonoids, including extended flavonoids, exhibit vasodilatory effects and can help regulate blood pressure. Investigating the impact of 4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide on blood vessels and its potential as an antihypertensive agent is an interesting avenue for further study .
Antidiabetic Properties
Flavonoids have shown promise in managing diabetes by improving insulin sensitivity, reducing oxidative stress, and modulating glucose metabolism. Exploring the effects of this compound on glucose homeostasis and insulin signaling pathways could provide valuable insights for diabetes research .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the function of these targets . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . The downstream effects of these changes would depend on the specific pathways and targets involved.
Pharmacokinetics
Similar compounds have been found to have favorable lipophilicity values (log d = 20 21), which could impact their bioavailability .
Result of Action
Similar compounds have been found to have various biological activities . The specific effects would depend on the compound’s targets and mode of action.
Propriétés
IUPAC Name |
4-methoxy-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-16(20)19-14-9-12(5-8-15(14)23-10)18-17(21)11-3-6-13(22-2)7-4-11/h3-10H,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVFRSHATWVRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



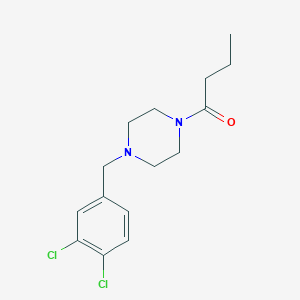
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4762922.png)
![3-methyl-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4762926.png)
![N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide](/img/structure/B4762940.png)
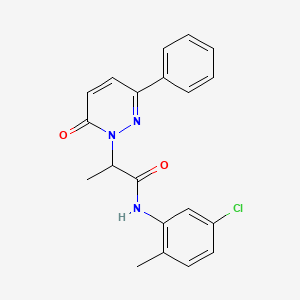

![2-({[4-(4-bromophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B4762951.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4762957.png)
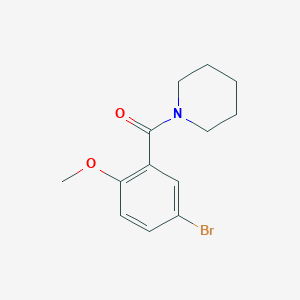
![N-(4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4762984.png)
![2-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4763001.png)
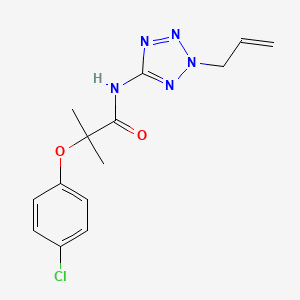
![3-{2-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-2-pyrimidinyl]hydrazino}-2-benzofuran-1(3H)-one](/img/structure/B4763022.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4763029.png)